molecular formula C6H9N3S B12935058 6-(Ethylsulfanyl)pyrimidin-4-amine CAS No. 6303-56-6

6-(Ethylsulfanyl)pyrimidin-4-amine

Cat. No.: B12935058
CAS No.: 6303-56-6
M. Wt: 155.22 g/mol
InChI Key: QDTIJLNAWRJMJU-UHFFFAOYSA-N
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Description

6-(Ethylthio)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylthio)pyrimidin-4-amine typically involves the reaction of 4-amino-2,6-dichloropyrimidine with ethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the ethylthio group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods

Industrial production methods for 6-(Ethylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Ethylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Ethylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication . The ethylthio group can enhance the compound’s binding affinity to its target by forming additional interactions such as hydrogen bonds or hydrophobic interactions .

Comparison with Similar Compounds

Properties

CAS No.

6303-56-6

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

6-ethylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C6H9N3S/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3,(H2,7,8,9)

InChI Key

QDTIJLNAWRJMJU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=NC(=C1)N

Origin of Product

United States

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